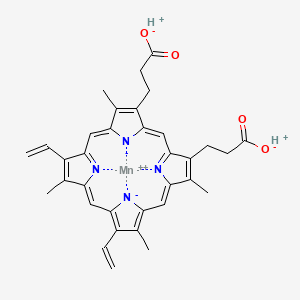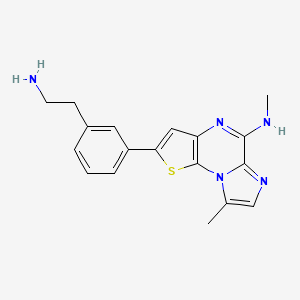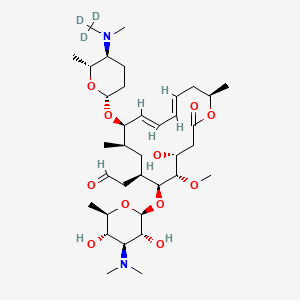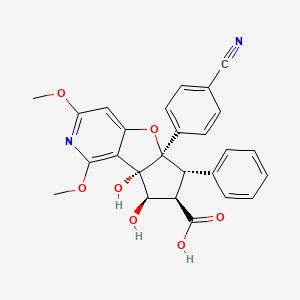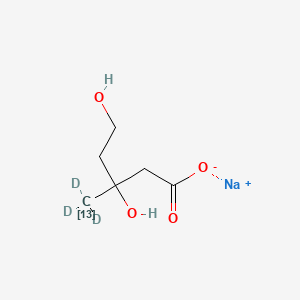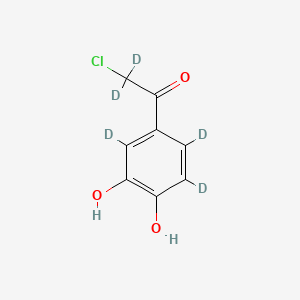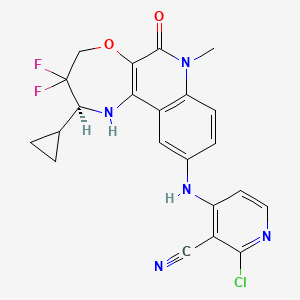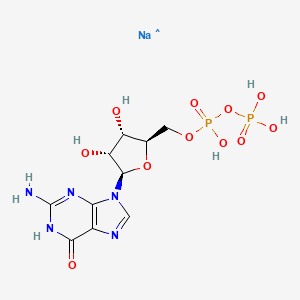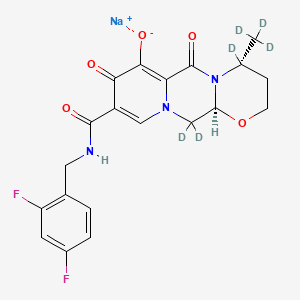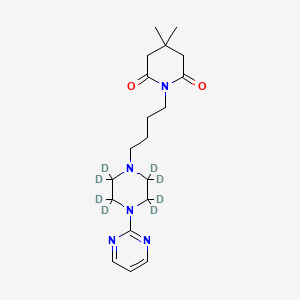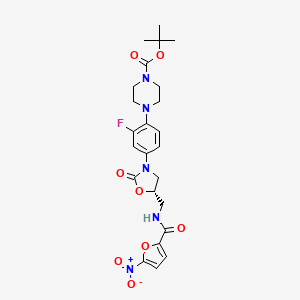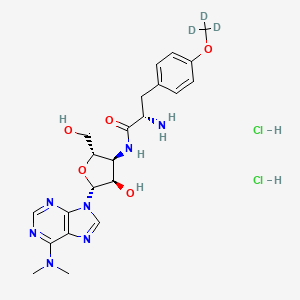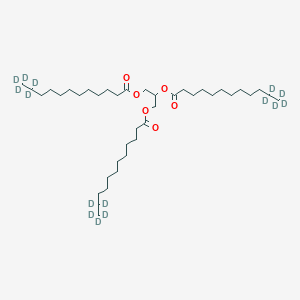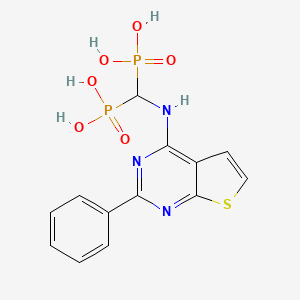
hGGPPS-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hGGPPS-IN-1: is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase enzyme. This compound is an analogue of C-2-substituted thienopyrimidine-based bisphosphonates. It has shown significant efficacy in inducing apoptosis in multiple myeloma cells and exhibits anti-myeloma activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-1 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution at the C-2 position: The thienopyrimidine core is then substituted at the C-2 position with a bisphosphonate group. This step often requires the use of specific reagents and catalysts to ensure the desired substitution.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: hGGPPS-IN-1 primarily undergoes substitution reactions due to the presence of the bisphosphonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution reactions: Typically involve the use of halogenated reagents and catalysts to facilitate the substitution at the C-2 position.
Oxidation reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
hGGPPS-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
hGGPPS-IN-1 exerts its effects by inhibiting the human geranylgeranyl pyrophosphate synthase enzyme. This enzyme is crucial for the post-translational modification of small GTP-binding proteins, which are involved in various cellular processes such as proliferation and survival. By inhibiting this enzyme, this compound disrupts protein prenylation, leading to the induction of apoptosis in multiple myeloma cells .
Comparison with Similar Compounds
hGGPPS-IN-1 is unique among similar compounds due to its high selectivity and potency in inhibiting the human geranylgeranyl pyrophosphate synthase enzyme. Similar compounds include:
C-2-substituted thienopyrimidine-based bisphosphonates: These compounds share a similar core structure but may differ in their substitution patterns and biological activity.
C6-substituted pyrazolopyrimidine-based bisphosphonates: These compounds also inhibit geranylgeranyl pyrophosphate synthase but have different substitution patterns and may exhibit varying degrees of efficacy and selectivity.
Properties
Molecular Formula |
C13H13N3O6P2S |
|---|---|
Molecular Weight |
401.27 g/mol |
IUPAC Name |
[[(2-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C13H13N3O6P2S/c17-23(18,19)13(24(20,21)22)16-11-9-6-7-25-12(9)15-10(14-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
OVNNLIKSDUSVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


